molecular formula C16H10ClNO3 B11623766 Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- CAS No. 10165-25-0

Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-

Cat. No.: B11623766
CAS No.: 10165-25-0
M. Wt: 299.71 g/mol
InChI Key: JSSWWIKMVLCBEO-UHFFFAOYSA-N
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Description

Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with a chloro group and an acetamide moiety. The presence of these functional groups imparts unique chemical properties, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene, which is chlorinated to introduce the chloro group at the 4-position.

    Oxidation: The chlorinated anthracene is then subjected to oxidation to form the 9,10-dioxo groups.

    Acetamidation: Finally, the acetamide group is introduced through a reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

    Catalytic Processes: The use of catalysts can enhance the efficiency of each step, particularly the chlorination and oxidation reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the 9,10-dioxo groups, converting them to hydroxyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like ammonia or thiourea in polar solvents under reflux conditions.

Major Products

    Oxidation: Quinones or hydroxy derivatives.

    Reduction: Hydroxyanthracenes.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The anthracene core is known for its ability to intercalate with DNA, which can be exploited in drug design.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic applications. Its derivatives are investigated for their ability to inhibit specific enzymes or interact with biological targets, offering potential leads for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.

Mechanism of Action

The mechanism by which Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The chloro and dioxo groups play crucial roles in its reactivity, enabling it to form covalent bonds with biological targets or undergo redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9,10-dione: Lacks the chloro and acetamide groups, making it less reactive.

    4-Chloroanthracene: Lacks the dioxo groups, affecting its redox properties.

    N-(9,10-Dioxo-9,10-dihydroanthracenyl)acetamide: Similar but without the chloro substitution.

Uniqueness

Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- is unique due to the combination of its functional groups. The presence of both chloro and dioxo groups, along with the acetamide moiety, provides a distinct set of chemical properties that are not found in simpler anthracene derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

10165-25-0

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

N-(4-chloro-9,10-dioxoanthracen-1-yl)acetamide

InChI

InChI=1S/C16H10ClNO3/c1-8(19)18-12-7-6-11(17)13-14(12)16(21)10-5-3-2-4-9(10)15(13)20/h2-7H,1H3,(H,18,19)

InChI Key

JSSWWIKMVLCBEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)Cl)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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